3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine
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Overview
Description
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine is an organic compound that features a bromonaphthalene moiety linked to a propan-1-amine structure via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Ether Formation: 1-bromonaphthalene is reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form 3-(1-bromonaphthalen-2-yl)oxypropan-1-ol.
Amine Introduction: The hydroxyl group of 3-(1-bromonaphthalen-2-yl)oxypropan-1-ol is converted to a leaving group (e.g., tosylate), which is then displaced by N-(2-methoxyethyl)amine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the naphthalene ring or the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of imines, amides, or nitro compounds.
Reduction: Formation of reduced naphthalene derivatives or primary amines.
Scientific Research Applications
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Possible applications in the development of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromonaphthalene moiety can engage in π-π stacking interactions, while the amine group can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-(1-bromonaphthalen-2-yl)oxy-N-(2-hydroxyethyl)propan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(1-bromonaphthalen-2-yl)oxy-N-(2-ethoxyethyl)propan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
IUPAC Name |
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-19-12-10-18-9-4-11-20-15-8-7-13-5-2-3-6-14(13)16(15)17/h2-3,5-8,18H,4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQUHLTTFUKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=C(C2=CC=CC=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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